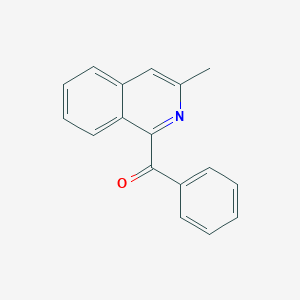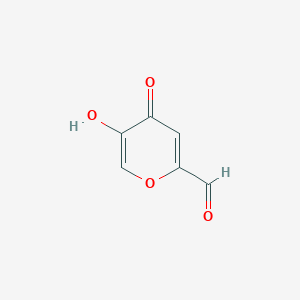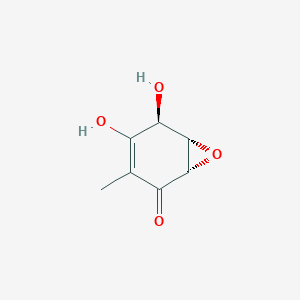
1-Benzoyl-3-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-methylisoquinoline, also known as BMQ, is a heterocyclic compound that belongs to the class of isoquinolines. It is a yellow crystalline powder with a molecular weight of 235.26 g/mol. BMQ has been extensively studied for its biological activities, including its anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-3-methylisoquinoline is not fully understood. However, studies have shown that this compound exerts its anti-cancer effect by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase II. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzoyl-3-methylisoquinoline has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound has some limitations, including its limited availability and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of 1-Benzoyl-3-methylisoquinoline. One area of research is the development of novel this compound derivatives with improved anti-cancer and anti-inflammatory properties. Another area of research is the investigation of the molecular mechanism of this compound's anti-cancer and anti-inflammatory activities. Additionally, the potential use of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases warrants further investigation.
Synthesemethoden
The synthesis of 1-Benzoyl-3-methylisoquinoline can be achieved through several methods, including the Pictet-Spengler reaction, Friedländer synthesis, and Skraup synthesis. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3-methylisoquinoline has been extensively studied for its biological activities, including its anti-cancer, anti-inflammatory, and anti-viral properties. Several studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C17H13NO |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
(3-methylisoquinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13NO/c1-12-11-14-9-5-6-10-15(14)16(18-12)17(19)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI-Schlüssel |
WQUITOVMXGKZIH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)












![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)
